molecular formula C19H13ClN4O2 B8709294 1,2,3-Benzotriazin-4(3H)-one, 6-(4-chlorophenoxy)-3-(3-pyridinylmethyl)- CAS No. 152264-27-2

1,2,3-Benzotriazin-4(3H)-one, 6-(4-chlorophenoxy)-3-(3-pyridinylmethyl)-

Cat. No. B8709294
Key on ui cas rn: 152264-27-2
M. Wt: 364.8 g/mol
InChI Key: WMAAGKMIAITZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05401756

Procedure details

A mixture of 10.0 g of 6-bromo-3-(3-pyridylmethyl)-1,2,3-benzotriazin-4 (3H)-one, 6.1 g of 4-chlorophenol, 9.4 g of cupric oxide, 13.1 g of potassium carbonate and 100 ml of pyridine was refluxed under heating for 9 hours. After finishing the reaction, the insoluble material was filtered off, and the filtrate was concentrated in vacuo. The resulting residue was chromatographed on a column of silica gel, developing with ethyl acetate/hexane=1:1 and then recrystallized from hexane-methylene chloride to give 5.68 g of the titled compound.
Name
6-bromo-3-(3-pyridylmethyl)-1,2,3-benzotriazin-4 (3H)-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[N:9][N:8]([CH2:11][C:12]3[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=3)[C:7](=[O:18])[C:6]=2[CH:19]=1.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1.C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1>[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][C:2]2[CH:3]=[CH:4][C:5]3[N:10]=[N:9][N:8]([CH2:11][C:12]4[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=4)[C:7](=[O:18])[C:6]=3[CH:19]=2)=[CH:23][CH:22]=1 |f:2.3.4|

Inputs

Step One
Name
6-bromo-3-(3-pyridylmethyl)-1,2,3-benzotriazin-4 (3H)-one
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(N(N=N2)CC=2C=NC=CC2)=O)C1
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
cupric oxide
Quantity
9.4 g
Type
reactant
Smiles
Name
Quantity
13.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on a column of silica gel
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane-methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC=2C=CC3=C(C(N(N=N3)CC=3C=NC=CC3)=O)C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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